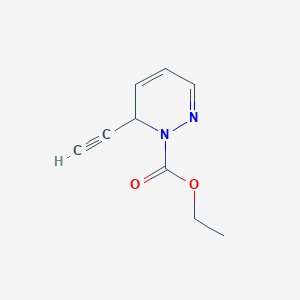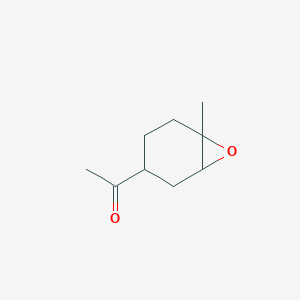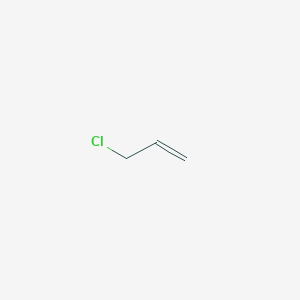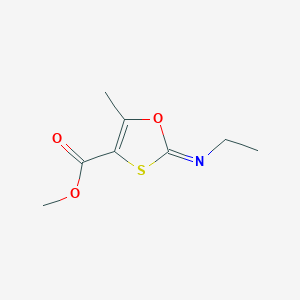
(1,2-Methanofullerene c60)-61-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Methanofullerene C60)-61-carboxylic acid ethyl ester, commonly known as MCE, is a fullerene derivative that has been extensively studied in the field of nanotechnology and biomedicine. MCE is a unique molecule due to its spherical shape and high electron affinity, which makes it a promising candidate for various scientific applications. In
Wissenschaftliche Forschungsanwendungen
MCE has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and electronics. In biomedicine, MCE has been investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. MCE has also shown promising results in cancer therapy, as it can induce apoptosis in cancer cells and inhibit tumor growth. In material science, MCE has been used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and mechanical strength. In electronics, MCE has been explored as a potential component for the development of organic solar cells and transistors.
Wirkmechanismus
The mechanism of action of MCE is not fully understood, but it is believed to be related to its high electron affinity and ability to scavenge free radicals. MCE can interact with various biomolecules, such as proteins and lipids, and alter their functions. MCE has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MCE has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MCE can protect cells from oxidative stress and inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and viruses. In vivo studies have shown that MCE can improve cognitive function, reduce inflammation and oxidative stress, and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MCE in lab experiments is its unique properties, such as its high electron affinity and ability to scavenge free radicals. MCE is also relatively stable and easy to handle, which makes it a convenient molecule for various applications. However, the synthesis of MCE is a complex and time-consuming process that requires specialized equipment and expertise. MCE is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for the research on MCE. One direction is to investigate the potential of MCE as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. Another direction is to explore the use of MCE in material science and electronics, as it has unique properties that may be useful for the development of novel materials and devices. Additionally, further research is needed to fully understand the mechanism of action of MCE and its interactions with biomolecules.
Synthesemethoden
The synthesis of MCE involves the reaction of fullerene C60 with 2-(bromomethyl) benzoic acid ethyl ester in the presence of a palladium catalyst. This reaction yields MCE as a yellow powder with a purity of over 99%. The synthesis of MCE is a complex and time-consuming process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
150493-27-9 |
|---|---|
Produktname |
(1,2-Methanofullerene c60)-61-carboxylic acid ethyl ester |
Molekularformel |
C64H6O2 |
Molekulargewicht |
806.7 g/mol |
InChI |
InChI=1S/C64H6O2/c1-2-66-62(65)61-63-57-49-41-31-21-13-5-3-4-7-11-9(5)17-25-19(11)29-23-15(7)16-8(4)12-10-6(3)14(13)22-28-18(10)26-20(12)30-24(16)34-33(23)43-37(29)47-39(25)45(35(41)27(17)21)53(57)55(47)59-51(43)52-44(34)38(30)48-40(26)46-36(28)42(32(22)31)50(49)58(63)54(46)56(48)60(52)64(59,61)63/h61H,2H2,1H3 |
InChI-Schlüssel |
CSRXALCPKNCXFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Kanonische SMILES |
CCOC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

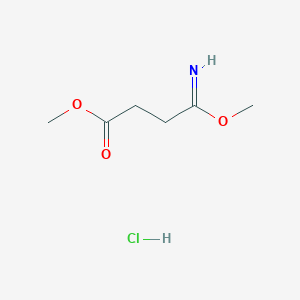
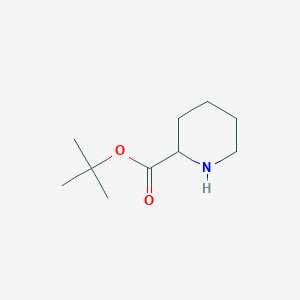
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


